4-Chloro-2-methylpyrimidine-5-carbaldehyde
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Overview
Description
4-Chloro-2-methylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H5ClN2O It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylpyrimidine-5-carbaldehyde typically involves the chlorination of 2-methylpyrimidine followed by formylation. One common method includes the reaction of 2-methylpyrimidine with phosphorus oxychloride (POCl3) to introduce the chloro group at the 4-position. The resulting 4-chloro-2-methylpyrimidine is then subjected to formylation using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylpyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The aldehyde group at the 5-position can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Condensation Reactions: Reagents such as aniline or hydrazine hydrate in solvents like ethanol or methanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Condensation Reactions: Imines or hydrazones.
Oxidation and Reduction: Carboxylic acids or alcohols.
Scientific Research Applications
4-Chloro-2-methylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylpyrimidine-5-carbaldehyde is largely dependent on its reactivity with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyrimidine: Lacks the aldehyde group at the 5-position.
4-Chloro-2,6-dimethylpyrimidine: Contains an additional methyl group at the 6-position.
4-Chloro-5-methylpyrimidine: The methyl group is at the 5-position instead of the 2-position.
Uniqueness
4-Chloro-2-methylpyrimidine-5-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group on the pyrimidine ring, which provides a distinct reactivity profile. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-chloro-2-methylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4-8-2-5(3-10)6(7)9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFCTRWWFYVARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597164 |
Source
|
Record name | 4-Chloro-2-methylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933686-05-6 |
Source
|
Record name | 4-Chloro-2-methylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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